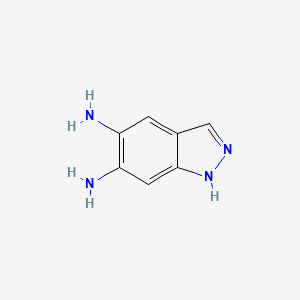

1H-Indazole-5,6-diamine

Description

Structure

3D Structure

Properties

IUPAC Name |

1H-indazole-5,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4/c8-5-1-4-3-10-11-7(4)2-6(5)9/h1-3H,8-9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJPUNSUXMNSPCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=NNC2=CC(=C1N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40224940 | |

| Record name | 1H-Indazole, 5,6-diamino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40224940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7404-68-4, 936940-91-9 | |

| Record name | 1H-Indazole-5,6-diamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7404-68-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-Indazole-5,6-diamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=936940-91-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,6-Diaminoindazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007404684 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Indazole-5,6-diamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400122 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Indazole, 5,6-diamino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40224940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-indazole-5,6-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.193 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5,6-DIAMINOINDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60SN334A6B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1H-Indazole-5,6-diamine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Indazole Scaffold in Medicinal Chemistry

The indazole ring system, a bicyclic aromatic heterocycle, is a cornerstone in modern medicinal chemistry.[1] Its structural resemblance to purine bases allows for interaction with a wide array of biological targets, making it a "privileged scaffold" in drug discovery.[2][3] Indazole derivatives have demonstrated a broad spectrum of pharmacological activities, including potent anti-cancer, anti-inflammatory, and antiviral properties.[4][5] Notably, several FDA-approved drugs, such as the anti-cancer agent Entrectinib and the antiemetic Granisetron, feature the indazole core, underscoring its therapeutic relevance.[3][6]

1H-Indazole-5,6-diamine, the subject of this guide, is a key synthetic intermediate for the development of novel therapeutic agents. The two adjacent amino groups on the benzene ring offer versatile handles for further chemical modifications, enabling the construction of complex molecular architectures and the exploration of new chemical space. This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering both theoretical data and detailed experimental protocols for their determination.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of a drug candidate is fundamental to its development. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and stability.

Predicted Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₇H₈N₄ | PubChem[7] |

| Molecular Weight | 148.17 g/mol | PubChem[7] |

| XLogP3 | 0.2 | PubChem[7] |

| Hydrogen Bond Donor Count | 3 | PubChem[7] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[7] |

| Rotatable Bond Count | 0 | PubChem[7] |

XLogP3 is a computed measure of hydrophobicity and plays a crucial role in predicting the pharmacokinetic behavior of a compound.

Experimental Determination of Physicochemical Properties

For researchers seeking to validate and expand upon the predicted data, the following section outlines detailed, field-proven methodologies for the experimental determination of key physicochemical properties.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. A sharp melting range typically signifies a high degree of purity, while a broad range can indicate the presence of impurities.

Experimental Protocol:

-

Sample Preparation: A small amount of finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus.

-

Measurement: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Data Recording: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire solid has melted (clear point) are recorded as the melting range.

Causality Behind Experimental Choices: A slow heating rate is crucial for ensuring thermal equilibrium between the sample and the heating block, leading to an accurate melting point determination. Rapid heating can result in a broad and erroneously high melting range.

Solubility Assessment

Solubility is a critical determinant of a drug's bioavailability. The "shake-flask" method is a widely accepted technique for determining thermodynamic solubility.

Experimental Protocol:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of a specific solvent (e.g., water, phosphate-buffered saline (PBS), ethanol) in a sealed vial.

-

Equilibration: The vial is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration.

-

Concentration Analysis: The concentration of the dissolved compound in the supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Trustworthiness of the Protocol: This protocol is self-validating by ensuring that a solid excess of the compound is present throughout the equilibration period, guaranteeing that the measured concentration represents the true thermodynamic solubility.

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a compound with basic nitrogen atoms like this compound, the pKa values indicate the extent of protonation at different physiological pH values, which significantly impacts its absorption and distribution. Potentiometric titration is a common method for pKa determination.

Experimental Protocol:

-

Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent (e.g., water or a co-solvent system if solubility is low).

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while the pH is monitored using a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point.

Expertise in Action: The choice of solvent is critical. For poorly water-soluble compounds, a co-solvent system may be necessary. However, the pKa value obtained will be an apparent pKa (pKaapp) and may need to be extrapolated to aqueous conditions.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the chemical structure and identity of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Expected ¹H NMR Spectral Features for this compound:

-

Aromatic Protons: Signals in the aromatic region (typically δ 6.5-8.0 ppm) corresponding to the protons on the indazole ring system. The specific chemical shifts and coupling patterns will depend on the electronic environment of each proton.

-

Amine Protons: Broad signals corresponding to the protons of the two amino groups (-NH₂). The chemical shift of these protons can vary depending on the solvent and concentration.

-

Indazole N-H Proton: A broad singlet for the proton on the indazole nitrogen.

Expected ¹³C NMR Spectral Features:

-

Signals in the aromatic region (typically δ 100-150 ppm) corresponding to the seven carbon atoms of the indazole ring. The carbons attached to the nitrogen atoms will have distinct chemical shifts.

Experimental Protocol for NMR Spectroscopy:

-

Sample Preparation: A few milligrams of this compound are dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Data Acquisition: The ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer.

-

Data Processing and Analysis: The acquired data is processed (Fourier transformation, phasing, and baseline correction) and the chemical shifts, integration, and coupling constants are analyzed to elucidate the structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Absorption Bands for this compound:

-

N-H Stretching: Broad absorptions in the region of 3200-3500 cm⁻¹ corresponding to the stretching vibrations of the N-H bonds in the amino groups and the indazole ring.

-

C=C and C=N Stretching: Absorptions in the region of 1500-1650 cm⁻¹ characteristic of the aromatic ring system.

-

N-H Bending: Absorptions in the region of 1550-1650 cm⁻¹.

Experimental Protocol for FTIR Spectroscopy:

-

Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet, or a spectrum is obtained using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer.

-

Data Analysis: The positions and intensities of the absorption bands are correlated with the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Mass Spectrum for this compound:

-

Molecular Ion Peak (M⁺): A peak at an m/z value corresponding to the molecular weight of the compound (148.17).

-

Fragmentation Peaks: Peaks corresponding to the characteristic fragmentation of the indazole ring and the loss of amino groups.

Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

-

Ionization: The molecules are ionized using a suitable technique, such as electron ionization (EI) or electrospray ionization (ESI).

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

Detection: The abundance of each ion is measured by a detector.

Synthesis and Application in Drug Discovery

This compound is a valuable building block for the synthesis of a wide range of biologically active molecules. Its diamino functionality allows for the construction of fused heterocyclic systems and the introduction of diverse substituents to explore structure-activity relationships (SAR). For instance, it can serve as a precursor for the synthesis of novel kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[4][5]

The synthesis of this compound itself typically involves the reduction of a corresponding dinitro-indazole precursor. The choice of reducing agent and reaction conditions is critical to achieve high yields and purity.

Caption: General synthetic workflow for this compound and its application.

Safety and Handling

As with any chemical compound, proper safety precautions should be observed when handling this compound. It is recommended to consult the Safety Data Sheet (SDS) for detailed information.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a molecule of significant interest to the pharmaceutical and chemical research communities. While comprehensive experimental data on its physicochemical properties is still emerging, this guide provides a solid foundation based on computed values and established analytical protocols. The methodologies detailed herein empower researchers to independently determine these critical parameters, thereby facilitating the advancement of drug discovery programs that utilize this versatile indazole scaffold. The continued exploration of this compound and its derivatives holds great promise for the development of novel therapeutics to address unmet medical needs.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pnrjournal.com [pnrjournal.com]

- 4. researchgate.net [researchgate.net]

- 5. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | C7H8N4 | CID 81900 - PubChem [pubchem.ncbi.nlm.nih.gov]

1H-Indazole-5,6-diamine spectroscopic data (NMR, MS, IR)

An In-depth Technical Guide to the Spectroscopic Characterization of 1H-Indazole-5,6-diamine

The methodologies and interpretations presented herein are designed for researchers, scientists, and drug development professionals, providing both a predictive framework for characterization and a set of validated protocols for empirical data acquisition.

Molecular Structure and Analytical Overview

This compound is an aromatic heterocyclic compound featuring a bicyclic indazole core substituted with two amino groups on the benzene ring. The structural elucidation of such a molecule relies on the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy to map the carbon-hydrogen framework, Mass Spectrometry (MS) to confirm molecular weight and elemental composition, and Infrared (IR) spectroscopy to identify characteristic functional groups.

The standard numbering convention for the indazole ring, which will be used throughout this guide, is presented below.

Caption: Molecular Structure of this compound with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of this compound in solution. For optimal results, particularly for observing the exchangeable N-H protons, a polar aprotic solvent such as DMSO-d₆ is recommended.

Predicted ¹H NMR Spectrum

The presence of two electron-donating amino groups (-NH₂) at positions 5 and 6 dramatically influences the electronic environment of the aromatic protons, causing significant upfield shifts compared to the unsubstituted 1H-indazole parent molecule.[1][2]

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Rationale & Notes |

|---|---|---|---|---|

| H-3 | ~7.8-8.0 | Singlet (s) | - | The pyrazole ring proton, typically the most downfield aromatic proton, is relatively unaffected by substituents on the benzene ring.[1] |

| H-4 | ~6.8-7.0 | Singlet (s) | - | Significantly shielded (shifted upfield) by the strong electron-donating effect of the adjacent amino group at C-5. |

| H-7 | ~7.1-7.3 | Singlet (s) | - | Shielded by the amino group at C-6, though to a lesser extent than H-4. |

| 5-NH₂ | ~4.5-5.5 | Broad Singlet (br s) | - | Chemical shift is concentration and temperature-dependent. Appears as a broad signal due to quadrupole broadening and exchange. |

| 6-NH₂ | ~4.5-5.5 | Broad Singlet (br s) | - | Likely to overlap with the 5-NH₂ signal. D₂O exchange would confirm the assignment by causing these signals to disappear. |

| 1-NH | ~12.0-13.0 | Broad Singlet (br s) | - | The acidic indazole N-H proton. Its significant downfield shift is characteristic of N-H protons in a five-membered aromatic ring.[1] |

Predicted ¹³C NMR Spectrum

The carbon signals are also predictably influenced by the diamino substitution. The carbons directly bonded to the amino groups (C-5 and C-6) will experience the most substantial upfield shift.

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (δ) ppm | Rationale & Notes |

|---|---|---|

| C-3 | ~133-135 | The chemical shift is characteristic of the C-3 position in the 1H-indazole system.[3] |

| C-3a | ~120-123 | A quaternary carbon at the ring junction. |

| C-4 | ~110-115 | Shielded by the adjacent C-5 amino group. |

| C-5 | ~138-142 | Ispo-carbon attached to the amino group, shifted downfield relative to other substituted carbons but upfield relative to unsubstituted C5. |

| C-6 | ~130-135 | Ispo-carbon attached to the amino group. The exact shift is influenced by the adjacent C5-NH2 group. |

| C-7 | ~95-100 | Strongly shielded by the C-6 amino group, expected to be the most upfield aromatic carbon. |

| C-7a | ~138-141 | A quaternary carbon at the ring junction, typically downfield.[3] |

Experimental Protocol for NMR Data Acquisition

This self-validating protocol ensures high-quality, reproducible data.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in ~0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is critical for observing the exchangeable N-H protons.

-

Add a trace amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup (400 MHz Spectrometer):

-

Insert the sample and lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.

-

-

¹H NMR Acquisition:

-

Acquire a standard 1D proton spectrum using a 30-45° pulse angle.

-

Set a relaxation delay of 2-5 seconds to ensure full relaxation of all protons, especially the quaternary-adjacent protons.

-

Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A larger number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of ¹³C.

-

Employ Distortionless Enhancement by Polarization Transfer (DEPT-135 and DEPT-90) experiments to differentiate between CH, CH₂, and CH₃ (none in this molecule) and quaternary carbons.

-

-

Data Processing:

-

Apply Fourier transform to the acquired Free Induction Decays (FIDs).

-

Phase the spectra and perform baseline correction.

-

Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the central peak of the DMSO-d₆ multiplet at 39.52 ppm.

-

Integrate the ¹H signals and assign the peaks based on chemical shifts, multiplicities, and coupling constants.

-

Caption: Standard workflow for NMR-based structural characterization.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental formula, serving as an absolute confirmation of the compound's identity.

Predicted Mass Spectrum

-

Molecular Formula: C₇H₈N₄

-

Monoisotopic Mass: 148.0749 g/mol

-

High-Resolution MS (HRMS): In electrospray ionization (ESI) positive mode, the expected protonated molecule [M+H]⁺ would have an exact mass of 149.0827 . This high-precision measurement is crucial for unambiguous formula determination.

-

Electron Ionization (EI) MS: The molecular ion peak (M⁺˙) would be observed at m/z = 148. Key fragmentation pathways would likely involve the loss of small, stable molecules.

Table 3: Predicted Key Mass Fragments

| m/z Value | Ion Formula | Description |

|---|---|---|

| 149.0827 | [C₇H₉N₄]⁺ | Protonated molecule [M+H]⁺ (ESI) |

| 148.0749 | [C₇H₈N₄]⁺˙ | Molecular ion M⁺˙ (EI) |

| 121 | [C₇H₅N₂]⁺ | Loss of HCN and NH₂ |

| 92 | [C₆H₄N]⁺ | Loss of N₂ from the pyrazole ring |

Experimental Protocol for LC-MS (ESI)

-

Sample Preparation: Prepare a dilute solution of the compound (~10-100 µg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: Use a Liquid Chromatography (LC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Chromatography: Inject the sample onto a C18 reverse-phase column. Elute with a gradient of water and acetonitrile (both containing 0.1% formic acid to promote protonation).

-

Mass Spectrometry:

-

Operate the ESI source in positive ion mode.

-

Acquire data over a mass range of m/z 50-500.

-

Perform MS/MS fragmentation on the parent ion (m/z 149.1) to aid in structural confirmation.

-

-

Data Analysis: Extract the accurate mass from the [M+H]⁺ peak and use it to confirm the elemental composition (C₇H₈N₄) within a 5 ppm mass accuracy window.

Infrared (IR) Spectroscopy

IR spectroscopy is essential for identifying the key functional groups present in the molecule by probing their characteristic vibrational frequencies.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to be rich in the N-H stretching region due to the presence of three distinct N-H environments (indazole NH and two amine NH₂ groups).

Table 4: Predicted Characteristic IR Frequencies

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

|---|---|---|---|

| 3450 - 3200 | N-H Stretch | Indazole N-H & Amine N-H | Strong, Broad |

| 3150 - 3000 | C-H Stretch | Aromatic C-H | Medium |

| 1640 - 1600 | N-H Bend | Amine Scissoring | Strong |

| 1610 - 1450 | C=C Stretch | Aromatic Ring | Medium-Strong |

| 1350 - 1250 | C-N Stretch | Aromatic Amine C-N | Strong |

| 850 - 750 | C-H Bend | Aromatic C-H Out-of-Plane | Strong |

Experimental Protocol for FTIR (ATR)

-

Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition:

-

Ensure the ATR crystal is clean by taking a background spectrum.

-

Apply pressure to the sample using the ATR anvil to ensure good contact.

-

Collect the spectrum, typically by co-adding 16 to 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

-

Data Analysis: Process the spectrum to identify the key absorption bands and assign them to the corresponding functional group vibrations as detailed in Table 4.

Conclusion

This guide provides a detailed, predictive spectroscopic profile for this compound. The structural identity can be confidently established by confirming a protonated molecule with an exact mass of 149.0827 via HRMS. The ¹H NMR spectrum in DMSO-d₆ should distinctly show three aromatic singlets, two broad amine signals, and a characteristic downfield indazole N-H peak above 12 ppm. The IR spectrum will be dominated by strong, broad N-H stretching and bending vibrations. By following the outlined experimental protocols, researchers can generate high-quality data to validate these predictions and unequivocally confirm the structure and purity of their synthesized material.

References

An In-depth Technical Guide to Indium(III) Acetylacetonate

A Note on Chemical Identity: The provided CAS number 7404-68-4 corresponds to 1H-indazole-5,6-diamine.[1][2][3] However, the scope and requirements of this guide, aimed at researchers in drug development and materials science, strongly suggest that the intended subject is Indium(III) acetylacetonate , a compound with extensive applications in these fields. This guide will therefore focus on Indium(III) acetylacetonate, which has the CAS number 14405-45-9 .[4]

Introduction to Indium(III) Acetylacetonate

Indium(III) acetylacetonate, with the chemical formula In(C₅H₇O₂)₃, is an indium coordination complex formed with acetylacetone ligands.[5] Also known as In(acac)₃ or Indium(III) 2,4-pentanedionate, it is a white to light yellow, crystalline powder. Its thermal stability and volatility make it a valuable precursor in various deposition techniques. The acetylacetonate anion acts as a bidentate ligand, bonding to the indium cation through both oxygen atoms to form a stable chelate ring.[6] This structure contributes to its solubility in organic solvents and its utility in organic synthesis and materials science.[6]

Physicochemical and Spectroscopic Properties

A comprehensive understanding of the physicochemical properties of In(acac)₃ is crucial for its application in research and development.

| Property | Value | References |

| CAS Number | 14405-45-9 | |

| Molecular Formula | C₁₅H₂₁InO₆ | [5] |

| Molecular Weight | 412.14 g/mol | |

| Appearance | White to light yellow powder/solid | [7] |

| Melting Point | 187-189 °C | |

| Boiling Point | 260-280 °C | [8] |

| Density | 1.41 - 1.52 g/cm³ | [5][8] |

| Solubility | Soluble in benzene, methanol, and chloroform. Insoluble in water. | [8] |

Structural Information:

Caption: Octahedral coordination of Indium(III) with acetylacetonate ligands.

Synthesis and Manufacturing

Laboratory-Scale Synthesis

A common laboratory preparation involves the reaction of an indium salt with acetylacetone in the presence of a base. A historical method involves reacting an aqueous solution of indium nitrate with an excess of acetylacetone and ammonia.[9] A more contemporary approach is detailed below.

Protocol for the Synthesis of Indium(III) Acetylacetonate:

-

Reactant Preparation: Dissolve indium(III) chloride (InCl₃) in an appropriate aqueous solvent.

-

Chelating Agent Addition: Add acetylacetone to the solution.

-

pH Adjustment: Gradually add a base, such as sodium hydroxide or sodium carbonate solution, while stirring. This deprotonates the acetylacetone, allowing it to coordinate with the indium ion. A precipitate of In(acac)₃ will begin to form.[9]

-

Isolation: The precipitate is then collected by filtration.

-

Purification: The crude product is purified by extraction with a suitable organic solvent like benzene. The organic solution is washed with water until neutral.[9]

-

Final Product: Evaporation of the solvent yields the purified, solid In(acac)₃.[9] Yields for this type of synthesis are reported to be high, often exceeding 80-90%.[9]

Industrial Manufacturing

On an industrial scale, synthesis may be optimized for cost-effectiveness and scalability. This can include electrolytic methods. One such method involves placing an indium metal electrode in an electrolytic solution of acetylacetone and methanol with tetraethylammonium perchlorate, applying a voltage to produce the compound.[8]

Applications in Research and Industry

In(acac)₃ is a versatile compound with significant applications in materials science and catalysis.

Precursor for Thin-Film Deposition

Due to its volatility and thermal stability, In(acac)₃ is a key precursor in chemical vapor deposition (CVD) and atomic layer deposition (ALD) techniques.[5][10]

-

Indium Tin Oxide (ITO): In(acac)₃ is used to synthesize indium tin oxide nanocrystals and thin films.[5][11] These films are transparent and conductive, making them essential components in solar cells, flat-panel displays, and other optoelectronic devices.[5]

-

Copper Indium Gallium Selenide (CIGS): It serves as a precursor in the non-vacuum synthesis of CIGS ink, which is used to create thin-film solar cells.[12] The hot injection method or ALCVD with hydrogen sulfide are common techniques.[5]

-

Indium Oxide (In₂O₃): It is also used as a precursor for the synthesis of indium oxide, a wide-bandgap semiconductor.[11]

Caption: A generalized workflow for thin-film deposition using In(acac)₃.

Catalysis

In(acac)₃ acts as a catalyst in various organic reactions. For instance, it has been used in the synthesis of oxindole derivatives.[11] Its utility as a catalyst is often enhanced when supported on materials like silica gel, which can improve efficiency and recyclability.

Gas Sensing

Metal acetylacetonates, including In(acac)₃, exhibit high sensitivity to oxidizing gases.[11] This property makes them suitable for use in the fabrication of gas sensors.[11]

Safety and Handling

In(acac)₃ is a hazardous substance and requires careful handling.

| Hazard Class | GHS Codes | Precautionary Statements |

| Acute Toxicity (Oral, Dermal, Inhalation) | H302, H312, H332 | P261, P270, P280, P301+P312, P302+P352, P304+P340 |

| Skin and Eye Irritation | H315, H319 | P264, P280, P302+P352, P305+P351+P338 |

| Specific Target Organ Toxicity | H335 | P261, P271, P304+P340 |

| Carcinogenicity | H351 | P201, P280, P308+P313 |

Personal Protective Equipment (PPE):

-

Respiratory Protection: Use a dust mask (e.g., N95) or a respirator.

-

Eye Protection: Wear safety glasses or goggles.

-

Hand Protection: Use chemical-resistant gloves.

First Aid Measures:

-

Inhalation: Move the person to fresh air.[13]

-

Skin Contact: Wash off with soap and plenty of water.[13]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.[13]

-

Ingestion: Rinse mouth with water and consult a physician.[13]

Storage and Disposal:

Store in a cool, dry, and well-ventilated area.[8] Keep the container tightly closed. Dispose of the chemical in accordance with local, state, and federal regulations.

Analytical Methods

The purity and identity of In(acac)₃ can be confirmed through various analytical techniques:

-

Titration: Complexometric titration can be used to determine the indium content, providing an assay of the purity.[7]

-

Melting Point Analysis: A sharp melting point range (187-189 °C) is indicative of high purity.

-

Spectroscopic Methods: Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can be used to confirm the structure of the acetylacetonate ligands and their coordination to the indium center.

Conclusion

Indium(III) acetylacetonate is a compound of significant interest to researchers in materials science, chemistry, and drug development. Its role as a precursor for advanced materials like ITO and CIGS highlights its importance in the electronics and renewable energy sectors. While it presents handling hazards that necessitate proper safety protocols, its versatile applications in thin-film deposition and catalysis make it an invaluable tool for innovation.

References

- 1. This compound , 95% , 7404-68-4 - CookeChem [cookechem.com]

- 2. 5,6-Diaminoindazole_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. scbt.com [scbt.com]

- 5. Indium acetylacetonate - Wikipedia [en.wikipedia.org]

- 6. americanelements.com [americanelements.com]

- 7. Indium (III) acetylacetonate | Indium(III) acetylacetonate | InC15H21O6 - Ereztech [ereztech.com]

- 8. chembk.com [chembk.com]

- 9. US2654769A - Preparation of indium acetylacetonate - Google Patents [patents.google.com]

- 10. plasma-ald.com [plasma-ald.com]

- 11. scientificlabs.ie [scientificlabs.ie]

- 12. インジウム(III)アセチルアセトナート ≥99.99% trace metals basis | Sigma-Aldrich [sigmaaldrich.com]

- 13. INDIUM ACETYLACETONATE - Safety Data Sheet [chemicalbook.com]

The Latent Potential of 1H-Indazole-5,6-diamine: A Technical Guide to a Privileged Scaffold in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The 1H-indazole core is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its versatile biological activities and its presence in numerous FDA-approved therapeutics.[1][2] This bicyclic heterocycle, a bioisostere of native indoles, is adept at forming critical hydrogen bonds within the ATP-binding pockets of various enzymes, making it a highly sought-after motif in the design of targeted therapies.[3] While extensive research has focused on various substituted indazoles, the specific biological landscape of 1H-Indazole-5,6-diamine remains largely uncharted territory. This technical guide aims to illuminate the therapeutic potential of this core structure by examining the established biological activities of its closest analogs, providing a scientifically grounded rationale for its investigation as a novel therapeutic agent, particularly in oncology. We present a plausible synthetic route to this core and detail the essential experimental protocols required to rigorously evaluate its biological activity.

A Plausible Synthetic Pathway to this compound

While the direct synthesis of this compound is not extensively documented, a chemically sound route can be proposed based on established indazole synthesis methodologies. The pathway commences with a suitable ortho-substituted dinitroaniline precursor, followed by diazotization and cyclization, and concludes with the reduction of the nitro groups. A key starting material for this synthesis is 2-methyl-4,5-dinitroaniline. The subsequent steps involve a classical transformation of an o-toluidine derivative into the indazole ring system, followed by a standard reduction of the dual nitro functionalities.[4]

This proposed synthesis provides a clear and feasible route to obtain the target compound, enabling its biological evaluation.

The Biological Activity Landscape: Inferences from Key Analogs

Direct biological data for this compound is scarce in publicly available literature. However, a wealth of information on closely related 6-aminoindazole and 3-aminoindazole derivatives provides a strong foundation for predicting its potential therapeutic applications, particularly in oncology.

Anticancer and Antiproliferative Effects

The indazole scaffold is a well-established pharmacophore in the development of anticancer agents.[1][2] Derivatives bearing amino groups, particularly at the 6-position, have demonstrated significant antiproliferative activity across a range of cancer cell lines.

For instance, a series of N-substituted 1H-indazol-6-amine derivatives have shown potent growth inhibitory activity.[5] One such compound, N-(4-fluorobenzyl)-1H-indazol-6-amine, exhibited an IC50 value of 14.3 µM in the HCT116 human colorectal cancer cell line, while showing no cytotoxicity in normal lung fibroblast cells (MRC5) at concentrations up to 100 µM.[3] This highlights the potential for achieving a therapeutic window with this class of compounds.

Furthermore, 1H-indazole-3-amine derivatives have also been extensively investigated as anticancer agents.[6][7] Certain compounds from this class have demonstrated promising inhibitory effects against chronic myeloid leukemia (K562) cells, with IC50 values in the low micromolar range.[7]

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| 6-Aminoindazole Derivatives | HCT116 (Colorectal) | 2.9 - 59.0 | [3][5] |

| 1H-Indazole-3-amine Derivatives | K562 (Leukemia) | ~5.15 | [7] |

| 1H-Indazole-3-amine Derivatives | Hep-G2 (Hepatoma) | ~3.32 | [7] |

This table presents a selection of reported IC50 values for different classes of aminoindazole derivatives to illustrate the general anticancer potential of the scaffold.

Mechanism of Action: Apoptosis Induction and Cell Cycle Arrest

A crucial aspect of anticancer drug discovery is the elucidation of the mechanism of cell death. Several aminoindazole derivatives have been shown to induce apoptosis, a form of programmed cell death, in cancer cells.[6][8]

Studies on 1H-indazole-3-amine derivatives have indicated that they can trigger apoptosis by modulating the expression of key regulatory proteins.[7] Specifically, these compounds have been observed to inhibit members of the anti-apoptotic Bcl-2 family and to affect the p53/MDM2 pathway.[6] The p53 tumor suppressor protein is a critical regulator of the cell cycle and apoptosis, and its pathway is often dysregulated in cancer.

In addition to apoptosis induction, some 6-aminoindazole derivatives have been found to influence key signaling pathways involved in cell proliferation and survival, such as the mitogen-activated protein kinase (MAPK) pathway.[8] The ability to modulate such fundamental cellular processes underscores the therapeutic potential of the indazole scaffold.

Kinase Inhibition: A Privileged Scaffold for Targeted Therapy

The indazole ring is a prominent feature in a multitude of kinase inhibitors, including several FDA-approved drugs.[1] Kinases are a class of enzymes that play a central role in cellular signaling, and their aberrant activity is a hallmark of many cancers. The ability of the indazole scaffold to effectively compete with ATP for binding to the kinase active site makes it an ideal starting point for the design of potent and selective inhibitors.

Indazole-based compounds have been developed to target a wide array of kinases, including:

-

Pim kinases: A family of serine/threonine kinases implicated in tumorigenesis.

-

Polo-like kinase 4 (PLK4): A key regulator of centriole duplication, which is often dysregulated in cancer.

-

Fibroblast growth factor receptors (FGFRs): A family of receptor tyrosine kinases involved in cell proliferation, differentiation, and survival.

The established success of the indazole scaffold in kinase inhibitor design strongly suggests that this compound could serve as a valuable core for the development of novel kinase-targeted therapies. Its diamine functionality offers multiple points for chemical modification, allowing for the fine-tuning of potency and selectivity against specific kinase targets.

Experimental Protocols for Biological Evaluation

To systematically evaluate the biological activity of this compound, a series of well-established in vitro assays are essential. The following section provides detailed, step-by-step protocols for key experiments.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for a predetermined time (e.g., 24 or 48 hours).

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin to detach them. Centrifuge the cell suspension and discard the supernatant.

-

Washing: Wash the cells twice with cold PBS.

-

Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Add 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.

Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced in a kinase reaction, which is inversely correlated with kinase inhibition.

References

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. mdpi.com [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. js.vnu.edu.vn [js.vnu.edu.vn]

- 7. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

1H-Indazole-5,6-diamine derivatives and analogs

An In-Depth Technical Guide to 1H-Indazole-5,6-diamine Derivatives and Analogs

Abstract

The 1H-indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] Its structural similarity to endogenous purines like adenine allows it to effectively interact with various biopolymers, leading to a wide spectrum of pharmacological activities.[2][3] This guide focuses specifically on the this compound core, a highly versatile intermediate that serves as a powerful platform for generating diverse libraries of therapeutic candidates. The ortho-diamine functionality on the benzene ring is a key synthetic handle, enabling the construction of novel fused heterocyclic systems and a wide array of derivatives. We will explore the synthesis of this core, its chemical reactivity, key derivatization strategies, and the significant pharmacological applications of its analogs, particularly in the realm of oncology and kinase inhibition. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of this important chemical scaffold.

The 1H-Indazole Scaffold: A Privileged Core in Drug Discovery

Indazole, a bicyclic aromatic heterocycle composed of a fused benzene and pyrazole ring, exists in several tautomeric forms, with the 1H-tautomer being the most thermodynamically stable and predominant form.[1][4][5] This scaffold is considered a bioisostere of indole, a critical motif in numerous natural products and pharmaceuticals, allowing it to mimic indole's interactions with biological targets.[1]

The therapeutic relevance of the indazole nucleus is validated by its presence in several FDA-approved drugs.[6] Notable examples include:

-

Axitinib and Pazopanib: Potent tyrosine kinase inhibitors used in the treatment of renal cell carcinoma.[4][6][7]

-

Niraparib: A poly(ADP-ribose) polymerase (PARP) inhibitor for treating recurrent ovarian cancer.[4][6]

-

Granisetron: A serotonin 5-HT3 receptor antagonist used as an antiemetic to combat the side effects of chemotherapy.[1][6]

-

Benzydamine: A non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties.[1][8]

While the broader indazole family is well-established, the this compound substructure offers unique advantages. The vicinal diamines provide a reactive anchor for building complex molecular architectures, particularly for creating fused heterocyclic systems through condensation reactions, significantly expanding the chemical space accessible for drug discovery.

Synthesis of the this compound Core

The synthesis of the this compound core is not trivial and relies on multi-step sequences starting from readily available materials. A common and logical approach involves the construction of a suitably substituted indazole ring followed by functional group manipulations to install the diamine moiety. One such validated pathway begins with 2-methyl-4-methoxy-5-nitroaniline.[9]

Synthetic Workflow Overview

The following diagram illustrates a representative synthetic pathway. The rationale behind this route is the strategic use of a nitro group, which serves as a precursor to one of the amine functionalities and directs the initial cyclization, while the methoxy group is a stable protecting group for the future hydroxyl, which can later be converted to the second amine.

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]

- 6. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

solubility and stability of 1H-Indazole-5,6-diamine

<An In-Depth Technical Guide to the Solubility and Stability of 1H-Indazole-5,6-diamine

A Senior Application Scientist's Framework for Preclinical Characterization

Introduction

This compound is a heterocyclic amine containing the indazole scaffold. The indazole ring system is a significant pharmacophore in medicinal chemistry, with numerous derivatives being investigated and developed for a wide range of therapeutic applications, including oncology and anti-inflammatory treatments.[1][2][3] The diamine substitution on the benzene ring portion of the indazole core introduces key functionalities that can influence the molecule's physicochemical properties, including its solubility and stability. These two parameters are critical to understand early in the drug development process as they directly impact bioavailability, formulation development, and the overall viability of a compound as a therapeutic candidate.[4][5]

This guide provides a comprehensive technical framework for researchers, scientists, and drug development professionals to characterize the . The methodologies described herein are based on industry best practices and regulatory guidelines, providing a robust approach to generating the foundational data necessary for advancing a compound through preclinical development.[4][6][7]

Section 1: Solubility Characterization

Aqueous solubility is a paramount physical property for any potential drug candidate as it governs the rate and extent of absorption from the gastrointestinal tract. Poor solubility can lead to low and erratic bioavailability, hindering clinical development.[5][8] Therefore, a thorough understanding of the solubility of this compound is essential.

Theoretical Underpinnings: Kinetic vs. Thermodynamic Solubility

It is crucial to distinguish between two key types of solubility measurements:

-

Kinetic Solubility: This is a measure of how quickly a compound dissolves and is often determined in high-throughput screening (HTS) settings.[5][8][9] It typically involves dissolving the compound in an organic solvent, like dimethyl sulfoxide (DMSO), and then diluting it into an aqueous buffer.[8][10] The resulting value can be influenced by the initial solid-state form and the presence of residual solvent.[5] While useful for initial rank-ordering of compounds, it may not represent the true equilibrium solubility.[9]

-

Thermodynamic Solubility: This represents the true equilibrium solubility of a compound in a given solvent at a specific temperature and pressure.[8][9][10][11] It is the most accurate and relevant measure for guiding formulation development.[9][10] The "shake-flask" method is the gold standard for determining thermodynamic solubility.[8][10]

For a comprehensive understanding, both kinetic and thermodynamic solubility of this compound should be assessed.

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is a robust and widely accepted technique for determining the thermodynamic solubility of a compound.[10]

Objective: To determine the equilibrium solubility of this compound in various aqueous and organic solvents.

Materials:

-

This compound (solid)

-

Phosphate buffered saline (PBS), pH 7.4

-

Simulated Gastric Fluid (SGF), pH 1.2

-

Simulated Intestinal Fluid (SIF), pH 6.8

-

Ethanol

-

Propylene Glycol

-

DMSO

-

Orbital shaker/incubator

-

Centrifuge

-

HPLC-UV or LC-MS/MS system

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Add an excess amount of solid this compound to a known volume of each solvent in separate vials. The excess solid is crucial to ensure that equilibrium is reached with undissolved solute.

-

Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The equilibration time should be established by taking measurements at various time points until the concentration of the dissolved compound remains constant.[11]

-

After incubation, centrifuge the samples at high speed to pellet the undissolved solid.

-

Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred.

-

Dilute the supernatant with a suitable solvent and analyze the concentration of this compound using a validated HPLC-UV or LC-MS/MS method.

-

Prepare a calibration curve using known concentrations of this compound to quantify the solubility.

Data Presentation: Solubility Profile of this compound

The results of the solubility studies should be summarized in a clear and concise table.

| Solvent System | pH | Temperature (°C) | Solubility (µg/mL) | Method |

| Phosphate Buffered Saline | 7.4 | 25 | [Insert Data] | Shake-Flask |

| Simulated Gastric Fluid | 1.2 | 37 | [Insert Data] | Shake-Flask |

| Simulated Intestinal Fluid | 6.8 | 37 | [Insert Data] | Shake-Flask |

| Water | ~7.0 | 25 | [Insert Data] | Shake-Flask |

| Ethanol | N/A | 25 | [Insert Data] | Shake-Flask |

| Propylene Glycol | N/A | 25 | [Insert Data] | Shake-Flask |

| DMSO | N/A | 25 | [Insert Data] | Shake-Flask |

Experimental Workflow Visualization

Caption: Workflow for Thermodynamic Solubility Determination.

Section 2: Stability Assessment

Understanding the chemical stability of this compound is critical for determining its shelf-life, appropriate storage conditions, and potential degradation pathways.[12] Forced degradation, or stress testing, is a key component of this assessment, as it helps to identify likely degradation products and establish the stability-indicating nature of analytical methods.[13][14][15]

Regulatory Framework: ICH Guidelines

The International Council for Harmonisation (ICH) provides guidelines for stability testing of new drug substances and products.[16][17][18] ICH Q1A(R2) outlines the core stability data package required for regulatory submissions.[17][18] This includes long-term, intermediate, and accelerated stability studies under defined temperature and humidity conditions.[16][17]

Experimental Protocol: Forced Degradation Studies

Objective: To investigate the intrinsic stability of this compound under various stress conditions and to identify potential degradation products.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Calibrated photostability chamber

-

Calibrated stability chambers (temperature/humidity controlled)

-

HPLC-UV or LC-MS/MS system with a validated stability-indicating method

Procedure: Forced degradation studies should aim for 5-20% degradation of the active pharmaceutical ingredient (API).[15]

-

Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl. Incubate at room temperature and elevated temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.

-

Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH. Incubate at room temperature and elevated temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.

-

Oxidative Degradation: Dissolve this compound in a solution of 3% hydrogen peroxide. Incubate at room temperature for a defined period.

-

Thermal Degradation: Expose the solid this compound to dry heat (e.g., 80°C) for a defined period.

-

Photostability: Expose the solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[16]

Samples from each stress condition should be analyzed at various time points using a validated stability-indicating HPLC method. This method must be able to separate the parent compound from all process-related impurities and degradation products.[6]

Potential Degradation Pathways for Indazole Derivatives

Indazole derivatives can be susceptible to several degradation pathways:[13]

-

Photodegradation: A known pathway for indazoles is phototransposition into the more stable benzimidazole structure upon exposure to UV light.[13]

-

Oxidative Degradation: The indazole ring can be susceptible to oxidation.[13]

-

Hydrolytic Degradation: Hydrolysis under acidic or basic conditions can occur, with the stability being pH-dependent.[13]

Data Presentation: Forced Degradation Summary

The results should be tabulated to clearly show the extent of degradation under each condition.

| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation of this compound | Number of Degradants |

| Acid Hydrolysis | 0.1 M HCl | [Insert Data] | 60°C | [Insert Data] | [Insert Data] |

| Base Hydrolysis | 0.1 M NaOH | [Insert Data] | 60°C | [Insert Data] | [Insert Data] |

| Oxidation | 3% H₂O₂ | [Insert Data] | RT | [Insert Data] | [Insert Data] |

| Thermal | Dry Heat | [Insert Data] | 80°C | [Insert Data] | [Insert Data] |

| Photolytic | ICH Q1B | [Insert Data] | RT | [Insert Data] | [Insert Data] |

Experimental Workflow Visualization

Caption: Workflow for Forced Degradation Studies.

Conclusion

A thorough investigation of the is a non-negotiable cornerstone of its preclinical development. The experimental frameworks provided in this guide, grounded in established scientific principles and regulatory expectations, offer a clear path to generating the high-quality data required for informed decision-making. By understanding these fundamental physicochemical properties, researchers can de-risk their development programs, design appropriate formulations, and ultimately, accelerate the journey of a promising molecule towards the clinic.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]

- 5. inventivapharma.com [inventivapharma.com]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. Best Practices in Stability Indicating Method Development and Validation for Non-clinical Dose Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Aqueous Solubility Assay - Enamine [enamine.net]

- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 10. enamine.net [enamine.net]

- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 12. youtube.com [youtube.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. biomedres.us [biomedres.us]

- 15. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 16. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 17. database.ich.org [database.ich.org]

- 18. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

1H-Indazole-5,6-diamine: A Cornerstone Heterocyclic Building Block for Kinase Inhibitor Scaffolds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Indazole Core

The indazole nucleus, a bicyclic aromatic system composed of a fused benzene and pyrazole ring, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its structural rigidity, coupled with the presence of hydrogen bond donors and acceptors, allows it to form key interactions with biological targets, particularly the hinge region of protein kinases.[3] Among the various substituted indazoles, 1H-Indazole-5,6-diamine stands out as a highly versatile and strategically important building block. The vicinal diamine functionality on the benzene ring provides a reactive handle for the construction of fused polycyclic heteroaromatic systems, which are prevalent in numerous clinically evaluated and approved kinase inhibitors.[4] This guide offers a detailed exploration of the synthesis, properties, and application of this compound, providing researchers with the foundational knowledge to leverage this critical intermediate in drug discovery programs.

Physicochemical Properties of this compound

A comprehensive understanding of the physical and chemical properties of a building block is paramount for its effective utilization in multi-step synthetic campaigns. The key properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₇H₈N₄ | PubChem |

| Molecular Weight | 148.17 g/mol | PubChem |

| Appearance | Solid (predicted) | --- |

| IUPAC Name | This compound | PubChem |

| CAS Number | 936940-91-9 | PubChem |

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound is most effectively achieved through a two-step sequence commencing from the commercially available 6-nitro-1H-indazole. This strategy involves an initial nitration to install a second nitro group at the 5-position, followed by a robust reduction of both nitro groups to the corresponding diamines.

Caption: Synthetic route to this compound.

Step 1: Synthesis of 5,6-Dinitro-1H-indazole

The initial step involves the nitration of 6-nitro-1H-indazole. The pre-existing nitro group at the 6-position is deactivating and meta-directing. Therefore, the introduction of a second nitro group is directed to the 5-position.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (H₂SO₄) to 0 °C in an ice bath.

-

Addition of Starting Material: To the cooled sulfuric acid, slowly add 6-nitro-1H-indazole (1.0 eq) in portions, ensuring the temperature does not exceed 10 °C.

-

Addition of Nitrating Agent: Add potassium nitrate (KNO₃) (1.1 eq) portion-wise to the reaction mixture, maintaining the temperature below 10 °C.

-

Reaction: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice. The precipitate formed is collected by vacuum filtration.

-

Purification: Wash the solid with cold water until the washings are neutral to pH paper. Dry the solid under vacuum to obtain 5,6-dinitro-1H-indazole.

Step 2: Synthesis of this compound

The reduction of the dinitro intermediate to the target diamine is efficiently accomplished by catalytic transfer hydrogenation. This method is generally preferred over direct hydrogenation with hydrogen gas due to its operational simplicity and enhanced safety.[5] Hydrazine hydrate in the presence of palladium on carbon (Pd/C) serves as an excellent hydrogen source for this transformation.[6][7]

Experimental Protocol:

-

Reaction Setup: To a solution of 5,6-dinitro-1H-indazole (1.0 eq) in methanol (MeOH) in a round-bottom flask, add 10% Palladium on Carbon (Pd/C) (0.1 eq).

-

Addition of Reducing Agent: To the stirred suspension, add hydrazine hydrate (H₂NNH₂·H₂O) (10.0 eq) dropwise at room temperature. An exothermic reaction is often observed.

-

Reaction: After the initial exothermic reaction subsides, heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction by TLC until the starting material is completely consumed.

-

Work-up: Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with methanol.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound.

Application in the Synthesis of Kinase Inhibitors

The primary utility of this compound in medicinal chemistry lies in its role as a precursor to fused polycyclic systems, particularly those that are effective as kinase inhibitors.[3] The vicinal diamine moiety is ideally suited for condensation reactions with 1,2-dicarbonyl compounds to form pyrazine rings, leading to the formation of pyrazino[2,3-f]indazoles and related scaffolds.

Caption: General scheme for kinase inhibitor scaffold synthesis.

This cyclocondensation reaction is a powerful tool for rapidly increasing molecular complexity and generating libraries of compounds for high-throughput screening. The substituents on the 1,2-dicarbonyl compound (R₁ and R₂) can be varied to explore the structure-activity relationship (SAR) and optimize the potency and selectivity of the resulting kinase inhibitors. This approach has been successfully employed in the development of inhibitors for various kinases, including Pim kinases, which are implicated in several cancers.[3]

Conclusion

This compound is a pivotal heterocyclic building block with significant applications in the synthesis of kinase inhibitors and other biologically active molecules. The reliable two-step synthesis from 6-nitro-1H-indazole provides a practical entry point to this valuable intermediate. Its ability to undergo cyclocondensation reactions with 1,2-dicarbonyl compounds makes it an indispensable tool for the construction of diverse and complex molecular scaffolds in modern drug discovery. The insights and protocols provided in this guide are intended to empower researchers to effectively utilize this compound in their synthetic endeavors.

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C [organic-chemistry.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Tautomerism in Diaminoindazoles: A Comprehensive Technical Guide for Drug Discovery Professionals

Abstract

Diaminoindazoles represent a privileged scaffold in medicinal chemistry, underpinning the development of numerous therapeutic agents. The inherent tautomeric nature of the indazole core, further modulated by the presence of two amino substituents, profoundly influences the physicochemical properties, reactivity, and biological activity of these compounds. A comprehensive understanding of the tautomeric equilibria in diaminoindazoles is therefore paramount for successful drug design and development. This in-depth technical guide provides a thorough exploration of the tautomeric landscape of diaminoindazoles, integrating fundamental principles with experimental and computational evidence. We delve into the structural nuances of the possible tautomers, the analytical techniques for their characterization, and the critical implications of tautomerism in the context of medicinal chemistry, offering a valuable resource for researchers and scientists in the field.

Introduction: The Significance of Tautomerism in Drug Discovery

Tautomerism, the dynamic equilibrium between two or more interconverting structural isomers, is a fundamental concept in organic chemistry with profound implications for drug discovery and development.[1] The subtle shift of a proton and the concomitant rearrangement of double bonds can dramatically alter a molecule's properties, including its shape, hydrogen bonding capacity, lipophilicity, and metabolic stability. These alterations, in turn, can significantly impact a drug candidate's pharmacokinetic and pharmacodynamic profile.

The indazole ring system, a bicyclic heteroaromatic scaffold composed of a benzene ring fused to a pyrazole ring, is a well-established pharmacophore found in numerous approved drugs.[2] The inherent annular tautomerism of the indazole nucleus, primarily existing as the 1H- and 2H-tautomers, adds a layer of complexity to the design of indazole-based drugs. Generally, the 1H-indazole tautomer is thermodynamically more stable than the 2H-form.[2][3] The introduction of amino groups onto the indazole core, creating diaminoindazoles, further diversifies the tautomeric possibilities and modulates the energetic landscape of the system. A thorough understanding of these tautomeric preferences is crucial for optimizing ligand-receptor interactions and achieving the desired therapeutic effect.

The Tautomeric Landscape of Diaminoindazoles

The presence of two amino groups on the indazole scaffold gives rise to a variety of potential tautomeric forms. The position of the amino groups on either the pyrazole or the benzene ring, or one on each, will dictate the specific tautomers possible. The primary tautomerism involves the migration of a proton between the two nitrogen atoms of the pyrazole ring, leading to the 1H- and 2H-indazole forms. Additionally, amino-imino tautomerism of the exocyclic amino groups can also occur.

Let's consider the example of a generic diaminoindazole. The principal tautomeric equilibrium lies between the 1H- and 2H-forms. The relative stability of these tautomers is influenced by a delicate interplay of electronic and steric effects imparted by the amino substituents and their positions on the ring.

Figure 1: General tautomeric equilibria in diaminoindazoles.

Synthesis and Characterization of Diaminoindazoles

The synthesis of diaminoindazoles is a critical first step in their study. Several synthetic strategies have been developed to access these important scaffolds.

Synthetic Strategies

A common approach to synthesizing substituted indazoles involves the cyclization of appropriately substituted ortho-halobenzonitriles with hydrazine. For the synthesis of diaminoindazoles, this would typically involve starting materials bearing nitro groups that can be subsequently reduced to amino groups.

For instance, the synthesis of 5,6-diaminoindazole derivatives has been reported starting from 5,6-dinitroindazole.[4] This approach involves the protection of the indazole nitrogen, followed by selective reduction of one nitro group, functionalization, and subsequent reduction of the second nitro group.

A novel series of 3,5-diaminoindazoles have been prepared and identified as cyclin-dependent kinase (CDK) inhibitors.[3] The synthetic route to these compounds provides a practical method for accessing this particular substitution pattern.

Spectroscopic and Crystallographic Characterization

The characterization of diaminoindazole tautomers relies heavily on a combination of spectroscopic and crystallographic techniques.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the tautomeric forms of molecules in solution.[2][5] Key NMR parameters that can provide insights into the tautomeric state include:

-

¹H NMR: The chemical shifts of the N-H and C-H protons can be indicative of the protonation site.

-

¹³C NMR: The chemical shifts of the carbon atoms in the pyrazole and benzene rings are sensitive to the electronic distribution, which differs between tautomers.[5]

-

¹⁵N NMR: Direct observation of the nitrogen chemical shifts can provide unambiguous evidence for the location of the proton in the pyrazole ring.[6]

Experimental Protocol: ¹H and ¹³C NMR Analysis of Diaminoindazoles

-

Sample Preparation: Dissolve 5-10 mg of the diaminoindazole derivative in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. The choice of solvent is critical as it can influence the tautomeric equilibrium.

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Pay close attention to the chemical shifts and integration of the N-H and aromatic protons.

-

¹³C NMR Acquisition: Acquire a one-dimensional ¹³C NMR spectrum. The chemical shifts of the carbons in the heterocyclic ring are particularly informative.

-

2D NMR Experiments: To aid in the assignment of signals and to probe for through-space correlations, perform two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

-

Data Analysis: Compare the observed chemical shifts with those reported for known 1H- and 2H-substituted indazoles. Computational prediction of NMR chemical shifts for the different tautomers can also be a valuable tool for comparison.[7]

3.2.2. X-ray Crystallography

Single-crystal X-ray diffraction provides definitive structural information in the solid state, allowing for the unambiguous determination of the tautomeric form present in the crystal lattice.[8][9] The bond lengths within the pyrazole ring are particularly diagnostic. For example, in the 1H-tautomer, the N1-N2 bond is typically a single bond, while in the 2H-tautomer, it has more double-bond character.

Computational Insights into Tautomer Stability

In the absence of extensive experimental data, computational chemistry offers a powerful approach to predict the relative stabilities of tautomers.[10] Density Functional Theory (DFT) calculations can provide valuable insights into the gas-phase and solution-phase energetics of the different tautomeric forms.

Computational Workflow for Tautomer Stability Prediction

Figure 2: A typical computational workflow for predicting tautomer stability.

Factors Influencing Tautomeric Equilibrium

The tautomeric equilibrium of diaminoindazoles is a delicate balance influenced by several factors:

-